Cas no 936-02-7 (benzoylhydrazine, O-hydroxy)

benzoylhydrazine, O-hydroxy structure
benzoylhydrazine, O-hydroxy structure
Product Name:benzoylhydrazine, O-hydroxy
Numero CAS:936-02-7
MF:C7H8N2O2
MW:152.150621414185
MDL:MFCD00007599
CID:40334
PubChem ID:13637
Update Time:2025-11-06

benzoylhydrazine, O-hydroxy Proprietà chimiche e fisiche

Nomi e identificatori

    • Salicylhydrazide
    • Salicylic acid hydrazide
    • salicylic hydrazide
    • Salicyloyl hydrazide
    • salicylohydrazide
    • 2-Hydroxybenzhydrazide
    • o-Hydroxybenzoylhydrazine
    • 2-Hydroxybenzoic hydrazide
    • 2-hydroxybenzohydrazide
    • 2-hydroxybenzene-1-carbohydrazide
    • Propylenethiourea Solution
    • Salicyl hydrazide
    • Salicyloylhydrazine
    • o-Hydroxybenzhydrazide
    • o-Hydroxybenzoylhydrazide
    • 2-Hydroxybenzoylhydrazide
    • 2-Hydroxybenzoylhydrazine
    • o-Hydroxylbenzhydrazide
    • Salicyclohydrazine
    • Salicoyl hydrazide
    • o-Hydroxybenzoic acid hydrazide
    • 2-Hydroxybenzoic acid hydrazide
    • SALICYLIC ACID, HYDRAZIDE
    • Salicycic acid hydrazide
    • B
    • Salicylic acid, hydrazide (6CI, 7CI, 8CI)
    • 2-Hydroxybenzene-1-carbohydrazonic acid
    • 2-Hydroxybenzenecarboxylic acid hydrazide
    • 2-Hydroxybenzoyl hydrazide
    • NSC 652
    • o-Hydroxybenzohydrazide
    • o-Hydroxybenzoic hydrazide
    • o-Salicyloylhydrazide
    • Ortho-hydroxybenzohydrazide
    • S0242
    • NSC652
    • BRD-K80800852-001-01-8
    • NS00039577
    • CS-W004074
    • SEW 04563
    • HMS563E22
    • Salicyloyl hydrazide, 98%
    • MFCD00007599
    • STR00212
    • NSC-652
    • Z57241860
    • Maybridge1_007678
    • Benzoic acid, 2-hydroxy-, hydrazide
    • DTXSID0061321
    • BBL008416
    • SALICYLYL HYDRAZINE
    • AKOS000120449
    • InChI=1/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11
    • EINECS 213-311-3
    • SCHEMBL161525
    • 2-Hydroxy-benzoic acid hydrazide
    • CHEMBL170058
    • salicyloylhydrazone
    • R5T5F3Q8HR
    • F1099-0053
    • BDBM50056886
    • salicoylhydrazine
    • STK053411
    • 936-02-7
    • benzoylhydrazine, O-hydroxy
    • DB-021200
    • EN300-18163
    • salicyclic acid hydrazide
    • MDL: MFCD00007599
    • Inchi: 1S/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11)
    • Chiave InChI: XSXYESVZDBAKKT-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(O)=CC=CC=1)NN
    • BRN: 472355

Proprietà calcolate

  • Massa esatta: 152.05900
  • Massa monoisotopica: 152.059
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 149
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.6
  • Superficie polare topologica: 75.4
  • Carica superficiale: 0
  • Conta Tautomer: 14

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.2804 (rough estimate)
  • Punto di fusione: 148.0 to 152.0 deg-C
  • Punto di ebollizione: 274.61°C (rough estimate)
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.5200 (estimate)
  • PSA: 75.35000
  • LogP: 1.08690
  • Solubilità: Non determinato

benzoylhydrazine, O-hydroxy Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319
  • Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • WGK Germania:3
  • Codice categoria di pericolo: R36/37/38
  • Istruzioni di sicurezza: S26-S36
  • RTECS:VO3700000
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:IRRITANT
  • TSCA:Yes
  • Condizioni di conservazione:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C
  • Frasi di rischio:R36/37/38

benzoylhydrazine, O-hydroxy Dati doganali

  • CODICE SA:2928000090
  • Dati doganali:

    Codice doganale cinese:

    2928000090

    Panoramica:

    2928000090 Altre idrazina (Idrazina) E clorexidina (idrossilamina) Derivati organici di. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2928000090 altri derivati organici dell'idrazina o dell'idrossilamina IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:20,0%

benzoylhydrazine, O-hydroxy Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H824753-500g
2-hydroxybenzohydrazide
936-02-7 98%
500g
2,927.00 2021-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
S0242-25G
Salicyl Hydrazide
936-02-7 >98.0%(T)(HPLC)
25g
¥400.00 2024-04-15
Fluorochem
018713-1g
2-Hydroxybenzhydrazide
936-02-7 0.97
1g
£10.00 2022-03-01
Fluorochem
018713-10g
2-Hydroxybenzhydrazide
936-02-7 0.97
10g
£11.00 2022-03-01
Fluorochem
018713-25g
2-Hydroxybenzhydrazide
936-02-7 0.97
25g
£17.00 2022-03-01
Fluorochem
018713-100g
2-Hydroxybenzhydrazide
936-02-7 0.97
100g
£52.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H36370-100g
2-Hydroxybenzohydrazide
936-02-7 98%
100g
¥140.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H36370-25g
2-Hydroxybenzohydrazide
936-02-7 98%
25g
¥37.0 2023-09-07
TRC
B443813-5g
2-Hydroxybenzohydrazide
936-02-7
5g
$ 50.00 2022-06-07
TRC
B443813-10g
2-Hydroxybenzohydrazide
936-02-7
10g
$ 65.00 2022-06-07

benzoylhydrazine, O-hydroxy Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrazine hydrate (1:1) ;  0 °C; 0 °C → rt; 1 - 2 h, reflux
Riferimento
Modulation of estrogen-related receptors subtype selectivity: Conversion of an ERRβ/γ selective agonist to ERRα/β/γ pan agonists
Shahien, Mohamed; Elagawany, Mohamed; Sitaula, Sadichha; Goher, Shaimaa S.; Burris, Sheryl L.; et al, Bioorganic Chemistry, 2020, 102,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ,  Water ;  24 h, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Riferimento
Pharmacological evaluation and preparation of nonsteroidal anti-inflammatory drugs containing an N-acyl hydrazone subunit
Ferreira de Melo, Thais Regina; Chelucci, Rafael Consolin; Pires, Maria Elisa Lopes; Dutra, Luiz Antonio; Barbieri, Karina Pereira; et al, International Journal of Molecular Sciences, 2014, 15(4), 5821-5837

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol
Riferimento
Synthesis, crystal structure and theoretical computation of 2-hydroxybenzoic acid [(3-phenoxyphenyl)methylene]hydrazide
Yan, Hua; Yang, Jian-guo; Lin, Cai-ping; Pan, Fu-you, Huaxue Yanjiu Yu Yingyong, 2007, 19(1), 84-88

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, reflux
Riferimento
Structural Investigations on Novel Non-Nucleoside Inhibitors of Human Norovirus Polymerase
Giancotti, Gilda ; Nannetti, Giulio ; Padalino, Gilda; Landini, Martina; Santos-Ferreira, Nanci ; et al, Viruses, 2023, 15(1),

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  4 h, 80 °C
1.2 Reagents: Hydrazine hydrate (1:1) ;  3 h, 80 °C
Riferimento
Studies on the synthesis of novel arylhydrazide type molecular tweezer artificial receptors in solvent-free conditions under microwave irradiation and its recognition properties
Shi, Peiyu; Zhao, Zhigang; Li, Xiaorui; Liu, Xingli, Youji Huaxue, 2010, 30(8), 1220-1225

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  5 h, 70 °C
Riferimento
A photochromic salicylhydrazide based on perylene diimide and its application for ion sensor probes
Gu, Yu; Wang, Mingli; Nan, Yanxia; Yu, Gang; Lu, Yanbing ; et al, Journal of Luminescence, 2022, 241,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  4 h, reflux
Riferimento
Preparation of fluorescent probe useful for detecting aluminum ion and zinc ion
, China, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  12 h, reflux
Riferimento
Molecular design and synthesis of novel salicyl glycoconjugates as elicitors against plant diseases
Cui, Zining; Ito, Jun; Dohi, Hirofumi; Amemiya, Yoshimiki; Nishida, Yoshihiro, PLoS One, 2014, 9(9),

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  0 °C; 4 h, rt
Riferimento
Development of phenyltriazole thiol-based derivatives as highly potent inhibitors of DCN1-UBC12 interaction
Zhou, Wenjuan; Xu, Chenhao; Dong, Guanjun; Qiao, Hui; Yang, Jing; et al, European Journal of Medicinal Chemistry, 2021, 217,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
Riferimento
Design, synthesis, and evaluation of novel small molecule inhibitors of the influenza virus protein NS1
Jablonski, Joseph J.; Basu, Dipwanita; Engel, Daniel A.; Geysen, H. Mario, Bioorganic & Medicinal Chemistry, 2012, 20(1), 487-497

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  4 s, 70 °C
Riferimento
Continuous preparation method of hydrazide using microchannel reactor or tubular reactor
, China, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) ;  3 h, reflux
Riferimento
Synthesis, spectral characterization, antimicrobial screening and DNA studies of transition metal complexes of Cu(II), Co(II), Ni(ii) and Zn(II) with heterocyclic triazol based derivative
Saravana Bhava, P.; Tharmaraj, P.; Muthuraj, V.; Umadevi, M., American Journal of PharmTech Research, 2013, 3(3), 511-529

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1 min; cooled
Riferimento
Synthesis of 5-aryl-3-glycosylthio-4-phenyl-4H-1,2,4-triazoles and their acyclic analogs under conventional and microwave conditions
El-Ashry, El Sayed H.; Rashed, Nagwa; Awad, Laila F.; Ramadan, El Sayed; Abdel-Maggeed, Somia M.; et al, Journal of Carbohydrate Chemistry, 2008, 27(2), 70-85

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  6 h, reflux
Riferimento
Synthesis of novel benzohydrazone-oxadiazole hybrids as β-glucuronidase inhibitors and molecular modeling studies
Taha, Muhammad; Ismail, Nor Hadiani; Imran, Syahrul; Selvaraj, Manikandan; Rahim, Abdul; et al, Bioorganic & Medicinal Chemistry, 2015, 23(23), 7394-7404

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1 h, 80 °C
Riferimento
Synthesis and properties of o-carboxybenzaldehyde salicyloylhydrazone
Liang, Bei; Liu, Xiangrong; Zhang, Penghui, Youji Huaxue, 2010, 30(10), 1580-1583

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Ethanol ,  Water
Riferimento
Study of synthesis on 2-(salicyloylhydrazono)-1,3-dithiolane
Chen, Hone-chao; Gone, Xiao-qun; Luo, Juan; Huang, Zu-fang; Fang, Jian-ying; et al, Youji Huaxue, 2000, 20(5), 833-835

Metodo di produzione 17

Condizioni di reazione
Riferimento
Synthesis of sesamin-group lignans. III. Preparation of dimethyl 2-arylfuran-3,4-dicarboxylates
Pei, Weiwei; Pei, Jian; Chen, Jinghong; Li, Yiwei; Ye, Xiulin, Beijing Daxue Xuebao, 1993, 29(2), 129-34

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  30 min, 25 °C
Riferimento
Novel synthesis method of aromatic hydrazine
Tang, Xu-fu; Yang, Wen-qian; Teng, Zhen-zhen; Liu, Jian; Xie, Wen-lin, Hunan Keji Daxue Xuebao, 2013, 28(2), 107-109

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Hydrazine
Riferimento
Heterocyclic syntheses with carbonic acid derivatives. III. 5-Substituted 2-amino-1,3,4-oxadiazole syntheses
Glatt, H. H.; Bacaloglu, R.; Csunderlik, C.; Saleh, Sadiq A.; Szeibert, F.; et al, Buletinul Stiintific si Tehnic al Institutului Politehnic Traian Vuia Timisoara, 1981, 26(2), 111-16

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, rt → reflux
Riferimento
Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire
dos Santos Filho, Jose Mauricio; de Souza Castro, Marcos Venicius Batista, Journal of Organometallic Chemistry, 2022, 979,

benzoylhydrazine, O-hydroxy Raw materials

benzoylhydrazine, O-hydroxy Preparation Products

Fornitori consigliati
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti